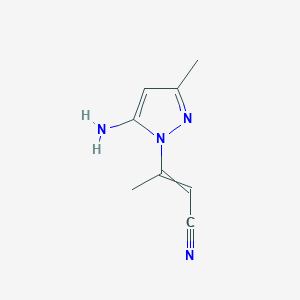
2-Butenenitrile, 3-(5-amino-3-methyl-1H-pyrazol-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenenitrile, 3-(5-amino-3-methyl-1H-pyrazol-1-yl)- is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 2-Butenenitrile, 3-(5-amino-3-methyl-1H-pyrazol-1-yl)- typically involves the reaction of 5-amino-3-methyl-1H-pyrazole with a suitable butenenitrile derivative. One common method involves the use of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile as a starting material, which is then reacted with chloro(triphenyl)methane to obtain the desired product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the process .
Chemical Reactions Analysis
2-Butenenitrile, 3-(5-amino-3-methyl-1H-pyrazol-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, particularly at the nitrogen atoms in the pyrazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Butenenitrile, 3-(5-amino-3-methyl-1H-pyrazol-1-yl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Butenenitrile, 3-(5-amino-3-methyl-1H-pyrazol-1-yl)- involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The pyrazole ring’s ability to donate and accept hydrogen bonds plays a crucial role in its biological activity . The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 2-Butenenitrile, 3-(5-amino-3-methyl-1H-pyrazol-1-yl)- include other pyrazole derivatives such as:
- 1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazole-4-carbonitrile
- 3-Methyl-1-phenyl-2-pyrazolin-5-one
- 3-Amino-3-methyl-1-butyne
These compounds share the pyrazole ring structure but differ in their substituents, leading to variations in their chemical and biological properties
Properties
CAS No. |
64663-98-5 |
|---|---|
Molecular Formula |
C8H10N4 |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
3-(5-amino-3-methylpyrazol-1-yl)but-2-enenitrile |
InChI |
InChI=1S/C8H10N4/c1-6-5-8(10)12(11-6)7(2)3-4-9/h3,5H,10H2,1-2H3 |
InChI Key |
PKQNVNIJPKXWAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)N)C(=CC#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



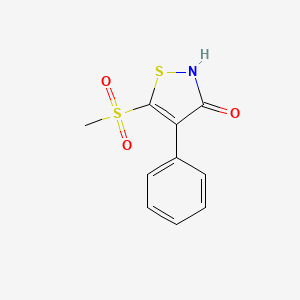



![2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid](/img/structure/B14502239.png)
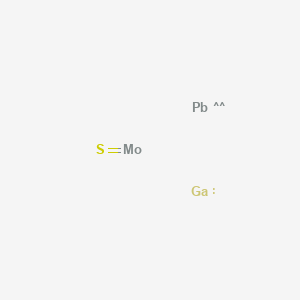
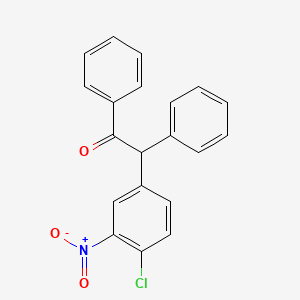
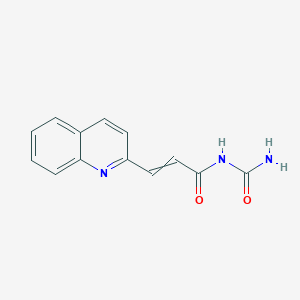
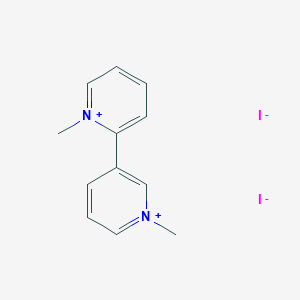
![N,N'-bis[(4-dodecylphenyl)methyl]ethanedithioamide](/img/structure/B14502276.png)
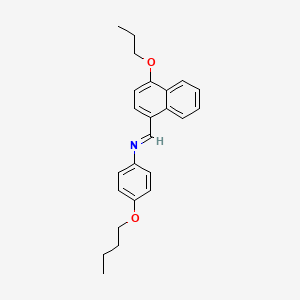
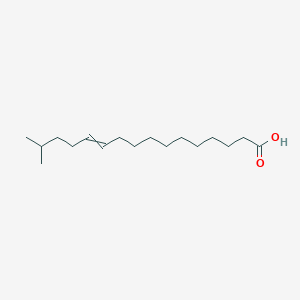
![2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid](/img/structure/B14502294.png)
